Ethyl fexofenadine

描述

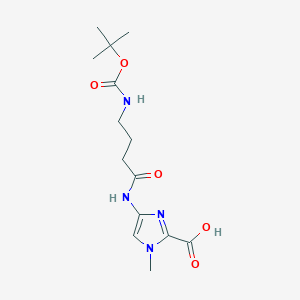

Ethyl fexofenadine is a derivative of fexofenadine, a second-generation antihistamine used primarily to treat allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria . This compound retains the core structure of fexofenadine but includes an ethyl group, which may influence its pharmacokinetic properties and efficacy.

作用机制

Target of Action

Ethyl fexofenadine primarily targets the H1 histamine receptors . These receptors are involved in mediating allergic responses such as itching, swelling, and vasodilation. By binding to these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms .

Mode of Action

this compound acts as a selective antagonist at the H1 histamine receptors. It competes with histamine for binding sites on these receptors, blocking histamine’s action. This competitive inhibition reduces the symptoms associated with allergic reactions, such as sneezing, itching, and hives .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking H1 receptors, this compound inhibits the downstream effects of histamine release, which include increased vascular permeability, smooth muscle contraction, and stimulation of sensory nerves. This results in reduced inflammation and allergic symptoms .

Pharmacokinetics

This compound exhibits the following ADME properties:

These properties contribute to its high bioavailability and prolonged duration of action, allowing for once or twice daily dosing .

Result of Action

At the molecular level, this compound’s action results in the inhibition of histamine-induced responses . This leads to a reduction in symptoms such as itching, swelling, and redness. At the cellular level, it prevents the activation of immune cells that would otherwise contribute to the allergic response .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the stability and efficacy of this compound. For instance, high-fat meals can delay its absorption, while acidic environments can enhance its solubility and absorption. Additionally, co-administration with certain drugs can affect its bioavailability by altering its absorption or excretion .

This compound’s stability and efficacy are generally robust under normal physiological conditions, making it a reliable option for managing allergic symptoms.

: DrugBank : Medicine.com

生化分析

Biochemical Properties

Ethyl Fexofenadine interacts with various biomolecules in the body. It is a selective H1-antagonist, meaning it selectively binds to H1 receptors, which are involved in allergic reactions . This interaction blocks the action of histamine, a compound that triggers symptoms of allergies .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in immune responses. By blocking H1 receptors, this compound prevents histamine from triggering allergic reactions, thereby influencing cell function . This includes impacts on cell signaling pathways and gene expression related to immune response .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with H1 receptors . By binding to these receptors, this compound prevents histamine from attaching to the same receptors and triggering allergic reactions . This can be considered a form of enzyme inhibition, as it prevents the normal function of histamine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its antihistamine effects have been observed to be more significant when compared with a placebo

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways in the body. It is minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The enzymes responsible for this metabolism have not been fully elucidated .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been suggested that genetic variants in OATP1A2 may lead to altered intestinal absorption of this compound

准备方法

The synthesis of ethyl fexofenadine involves several key steps, starting from benzene and methallyl as the primary reactants . The process includes:

Friedel–Crafts Alkylation: Benzene reacts with methallyl chloride in the presence of a Lewis acid catalyst to form an intermediate.

Hydrolysis and Oxidation: The intermediate undergoes hydrolysis followed by oxidation to form a carboxylic acid.

Esterification: The carboxylic acid is esterified with ethanol to form the ethyl ester.

Reduction and N-Alkylation: The ester is reduced to an alcohol, which then undergoes N-alkylation to form the final product, this compound.

化学反应分析

Ethyl fexofenadine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Esterification: Carboxylic acids can react with alcohols to form esters.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Ethyl fexofenadine has several applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of antihistamines.

Biology: Researchers use it to investigate the biological pathways involved in allergic reactions and the role of histamine receptors.

Medicine: It serves as a reference compound in the development of new antihistamines with improved efficacy and reduced side effects.

Industry: This compound is used in the pharmaceutical industry for the production of antihistamine medications.

相似化合物的比较

Ethyl fexofenadine is similar to other second-generation antihistamines such as cetirizine, loratadine, and desloratadine. it is unique in its specific structural modifications, which may offer advantages in terms of reduced sedation and improved pharmacokinetic properties . Similar compounds include:

Cetirizine: Another second-generation antihistamine with similar efficacy but different side effect profiles.

Loratadine: Known for its long-lasting effects and minimal sedation.

Desloratadine: An active metabolite of loratadine with enhanced potency.

This compound’s unique structure allows it to provide effective relief from allergic symptoms while minimizing central nervous system side effects, making it a valuable addition to the class of second-generation antihistamines.

属性

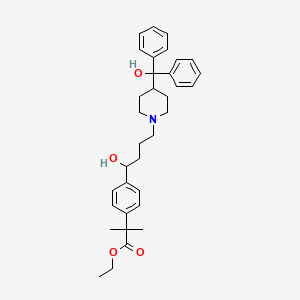

IUPAC Name |

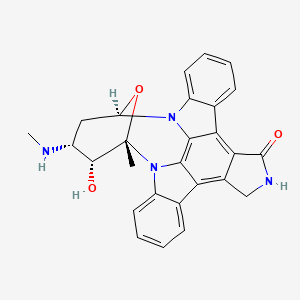

ethyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO4/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29/h5-10,12-15,17-20,30-31,36,38H,4,11,16,21-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGNRWXKVMPQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316030 | |

| Record name | Ethyl Fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174483-06-8 | |

| Record name | Ethyl Fexofenadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174483-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl Fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

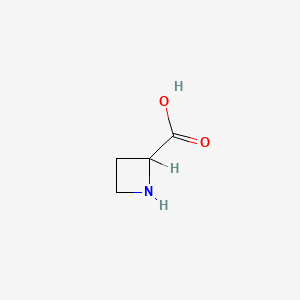

![Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3415306.png)

![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/new.no-structure.jpg)

![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)